2-(2-Bromopyrimidin-5-yl)acetonitrile
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Overview
Description
2-(2-Bromopyrimidin-5-yl)acetonitrile is an organic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is a brominated derivative of pyrimidine and is used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromopyrimidin-5-yl)acetonitrile can be synthesized through the bromination of pyrimidine derivatives. One common method involves the reaction of 2-bromopyrimidine with acetonitrile in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyrimidin-5-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative .
Scientific Research Applications
2-(2-Bromopyrimidin-5-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromopyrimidin-5-yl)acetonitrile involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different derivatives that can interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Another brominated pyridine derivative with similar chemical properties.
2-(5-Bromopyrimidin-2-yl)acetonitrile: A closely related compound with a different bromination position on the pyrimidine ring.
Uniqueness
2-(2-Bromopyrimidin-5-yl)acetonitrile is unique due to its specific bromination position, which influences its reactivity and the types of derivatives it can form. This makes it a valuable compound in various chemical syntheses and research applications .
Properties
Molecular Formula |
C6H4BrN3 |
---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
2-(2-bromopyrimidin-5-yl)acetonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-6-9-3-5(1-2-8)4-10-6/h3-4H,1H2 |
InChI Key |
STUVIPGXFMTSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Br)CC#N |
Origin of Product |
United States |
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